molecular formula C24H29N5O3S B2910601 3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-propoxybenzyl)propanamide CAS No. 1189708-49-3

3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-propoxybenzyl)propanamide

Cat. No.: B2910601
CAS No.: 1189708-49-3
M. Wt: 467.59
InChI Key: PIKIKRPEAOTPJF-UHFFFAOYSA-N
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Description

Product Name: 3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-propoxybenzyl)propanamide Main Applications & Research Value: This compound is a complex synthetic molecule featuring a thienotriazolopyrimidine core, a scaffold noted in scientific literature for its potential as a building block in medicinal chemistry and drug discovery . Researchers are exploring these types of fused heterocyclic systems for various biological activities. The structure suggests potential for investigation in multiple biochemical pathways. Mechanism of Action: The specific biological target and mechanism of action for this compound are not currently detailed in the general literature and require further experimental validation by researchers. Its activity would be highly dependent on the specific biological system under investigation. For Research Use Only: This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]-N-[(4-propoxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O3S/c1-4-12-32-18-7-5-17(6-8-18)14-25-21(30)10-9-20-26-27-24-28(15-16(2)3)23(31)22-19(29(20)24)11-13-33-22/h5-8,11,13,16H,4,9-10,12,14-15H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKIKRPEAOTPJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CNC(=O)CCC2=NN=C3N2C4=C(C(=O)N3CC(C)C)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-propoxybenzyl)propanamide is a novel synthetic derivative belonging to the class of thienotriazolopyrimidines. Its complex structure suggests significant potential for various biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H25N5O3SC_{22}H_{25}N_{5}O_{3}S with a molecular weight of approximately 439.5 g/mol. The structure integrates a thieno[2,3-e][1,2,4]triazolo moiety with a pyrimidine backbone, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC22H25N5O3SC_{22}H_{25}N_{5}O_{3}S
Molecular Weight439.5 g/mol
CAS Number1189672-95-4

Anti-inflammatory Properties

Research indicates that compounds similar to This compound exhibit significant anti-inflammatory effects. The mechanism primarily involves the inhibition of key inflammatory pathways such as NF-kB and COX enzymes. In vitro studies have demonstrated that this compound can effectively reduce pro-inflammatory cytokines in cell cultures.

Anticancer Activity

The compound has shown promising results in various cancer cell lines. Studies have reported that it induces apoptosis in HepG2 and Huh-7 cells by activating caspases 3 and 7. The structure-activity relationship (SAR) studies suggest that modifications to the side chains can enhance its anticancer efficacy.

Case Study: HepG2 Cell Line

In a study examining the effects on HepG2 cells:

  • Concentration : Various concentrations (10 µM to 50 µM) were tested.
  • Outcome : Significant apoptosis was observed at higher concentrations with an increase in caspase activity.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound could be developed into a potent antibacterial agent.

Molecular Docking Studies

Molecular docking studies have been employed to predict binding affinities of the compound with target proteins involved in inflammation and cancer pathways. These studies reveal favorable interactions with proteins such as:

  • Cyclooxygenase (COX) : Inhibition leads to reduced prostaglandin synthesis.
  • Epidermal Growth Factor Receptor (EGFR) : Inhibitory activity observed in cancer cell lines.

Spectroscopic Analysis

Characterization of the compound through techniques such as NMR and mass spectrometry confirms its structural integrity and purity, which are critical for assessing biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share the thieno-triazolo-pyrimidinone core but differ in substituents, influencing their physicochemical and pharmacological profiles:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C23H27N5O3S 477.56 (calc.) 4-isobutyl, 4-propoxybenzyl High lipophilicity due to isobutyl and propoxy groups
3-(4-Isobutyl-5-oxo-...-N-(3-methoxybenzyl)propanamide C22H25N5O3S 463.53 (calc.) 3-methoxybenzyl Reduced steric hindrance vs. propoxy; lower logP
3-Acetyl-1-(4-chlorophenyl)-7-phenyl-6-methyl-thieno[2,3-d][1,2,4]triazolo-[4,3-a]pyrimidin-5-one C22H16ClN5O2S 457.91 (calc.) 4-chlorophenyl, acetyl, phenyl, methyl Electron-withdrawing Cl enhances binding affinity; aromatic stacking potential
3-(4-(3-Isopropoxypropyl)-5-oxo-...-N-(1-phenylethyl)propanamide C26H31N5O3 461.6 Quinazoline core, isopropoxypropyl Larger core increases rigidity; isopropoxy enhances solubility
3-(5-Oxo-4-propyl-...-N-(4-(trifluoromethoxy)phenyl)propanamide C20H18F3N5O3S 465.5 4-propyl, 4-trifluoromethoxyphenyl CF3O group improves metabolic stability and electron deficiency

Substituent Effects on Properties

  • Electronic Effects : The trifluoromethoxy group in introduces strong electron-withdrawing effects, which may enhance receptor binding and metabolic resistance compared to the target’s propoxy group.
  • Steric Considerations : The isobutyl substituent in the target compound provides greater steric bulk than the propyl group in , possibly affecting binding pocket compatibility.

Research Methodologies and Findings

Computational Approaches

  • Hit Dexter 2.0 (): This tool predicts compound behavior (e.g., promiscuity or "dark chemical matter"), aiding in prioritizing the target compound for experimental validation.
  • Lumping Strategies (): Grouping structurally similar compounds (e.g., thieno-triazolo-pyrimidinones) streamlines property prediction and reaction modeling, though risks oversimplifying substituent-specific effects.

Limitations and Contradictions

  • details a patent synthesis but lacks structural relevance to the target compound, highlighting the need for careful analog selection.
  • While emphasizes marine-derived metabolites, the target compound’s synthetic origin underscores divergent discovery pipelines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.